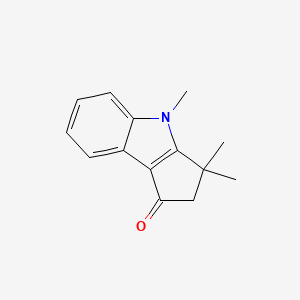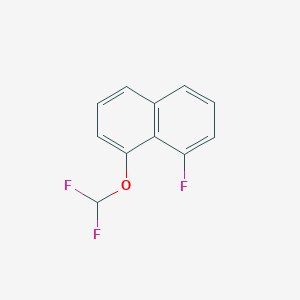
1-(Difluoromethoxy)-8-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluorometoxi)-8-fluoronaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos, que son hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por la presencia de un grupo difluorometoxi (-OCF2H) y un átomo de flúor unido al anillo de naftaleno. La incorporación de átomos de flúor en moléculas orgánicas a menudo confiere propiedades químicas y biológicas únicas, lo que hace que estos compuestos sean valiosos en diversos campos, incluidos los farmacéuticos y los agroquímicos .
Métodos De Preparación
La síntesis de 1-(Difluorometoxi)-8-fluoronaftaleno generalmente implica la introducción del grupo difluorometoxi y el átomo de flúor en el anillo de naftaleno. Un método común es la difluorometilación directa de derivados de naftaleno utilizando agentes difluorometilantes. Este proceso puede ser catalizado por metales de transición como el paladio o el cobre, que facilitan la formación del enlace C-OCF2H . Los métodos de producción industrial pueden implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
1-(Difluorometoxi)-8-fluoronaftaleno experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para formar estructuras más complejas.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar el grupo difluorometoxi o para modificar el átomo de flúor.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas y tioles. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
1-(Difluorometoxi)-8-fluoronaftaleno tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(Difluorometoxi)-8-fluoronaftaleno implica su interacción con objetivos moleculares específicos. El grupo difluorometoxi y el átomo de flúor pueden influir en la afinidad de unión y la selectividad del compuesto hacia enzimas, receptores u otras biomoléculas. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos terapéuticos o bioquímicos deseados .
Comparación Con Compuestos Similares
1-(Difluorometoxi)-8-fluoronaftaleno se puede comparar con otros naftalenos fluorados y compuestos difluorometoxilados. Compuestos similares incluyen:
1-(Trifluorometoxi)-naftaleno: Contiene un grupo trifluorometoxi en lugar de un grupo difluorometoxi, lo que puede alterar sus propiedades químicas y biológicas.
8-Fluoronaftaleno: Carece del grupo difluorometoxi, lo que lo hace menos versátil en ciertas aplicaciones.
1-(Difluorometoxi)-naftaleno:
La singularidad de 1-(Difluorometoxi)-8-fluoronaftaleno radica en su combinación específica de grupos funcionales, lo que confiere propiedades y aplicaciones distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C11H7F3O |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-8-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H |
Clave InChI |
UGAMLWAQPIRPKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
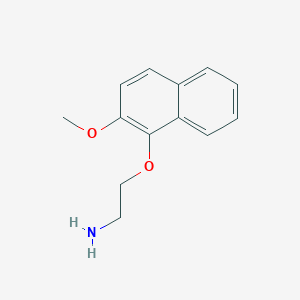
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
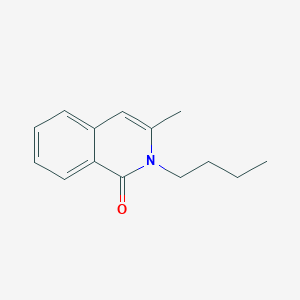



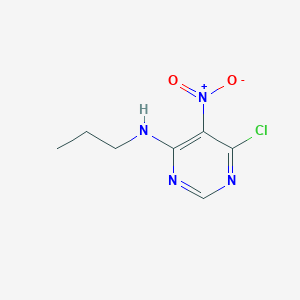
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)


![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
